Thalidomide-4-NH-PEG2-COO(t-Bu)

Beschreibung

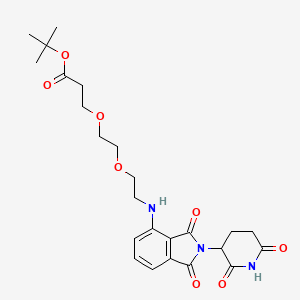

Structure

3D Structure

Eigenschaften

Molekularformel |

C24H31N3O8 |

|---|---|

Molekulargewicht |

489.5 g/mol |

IUPAC-Name |

tert-butyl 3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C24H31N3O8/c1-24(2,3)35-19(29)9-11-33-13-14-34-12-10-25-16-6-4-5-15-20(16)23(32)27(22(15)31)17-7-8-18(28)26-21(17)30/h4-6,17,25H,7-14H2,1-3H3,(H,26,28,30) |

InChI-Schlüssel |

QVCGYZSGWDGIRF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)CCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Thalidomide-4-NH-PEG2-COO(t-Bu): A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-4-NH-PEG2-COO(t-Bu) is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells. This molecule is a derivative of thalidomide (B1683933), a well-known immunomodulatory drug, and is specifically engineered to function as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] Its unique structure, incorporating a polyethylene (B3416737) glycol (PEG) linker and a tert-butyl (t-Bu) protecting group, offers significant advantages in the synthesis of potent and effective PROTACs.

This technical guide provides an in-depth overview of Thalidomide-4-NH-PEG2-COO(t-Bu), including its chemical properties, its role in the mechanism of action of PROTACs, detailed experimental protocols for its use, and a summary of relevant quantitative data.

Chemical Properties and Structure

Thalidomide-4-NH-PEG2-COO(t-Bu) is characterized by a thalidomide core, which provides the binding affinity to CRBN.[1] This core is attached to a two-unit polyethylene glycol (PEG2) linker via a 4-amino group on the phthalimide (B116566) ring. The other end of the PEG linker is terminated with a tert-butoxycarbonyl (t-Bu) protected carboxylic acid.

| Property | Value |

| Molecular Formula | C24H31N3O8 |

| CAS Number | 2140807-16-3 |

| Appearance | Solid |

| Storage | Desiccated at -20°C |

The PEG2 linker enhances the aqueous solubility and conformational flexibility of the molecule, which are critical properties for improving the pharmacokinetic profile and efficacy of the final PROTAC.[] The t-Bu protecting group on the carboxylic acid allows for controlled, late-stage deprotection under acidic conditions, enabling the covalent attachment of a ligand for a specific protein of interest (POI).[1][3]

Mechanism of Action in PROTACs

Thalidomide-4-NH-PEG2-COO(t-Bu) serves as the E3 ligase-recruiting moiety in a PROTAC. The fundamental mechanism of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.

The process can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC, containing the thalidomide-based CRBN ligand and a POI ligand, simultaneously binds to CRBN (part of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex) and the target protein, forming a ternary complex.[4][5] The flexibility of the PEG linker is crucial for facilitating the optimal orientation of CRBN and the POI for efficient ubiquitination.[]

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[6]

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule, which can then participate in further rounds of degradation.[5]

References

An In-depth Technical Guide to Thalidomide-4-NH-PEG2-COO(t-Bu): A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Thalidomide-4-NH-PEG2-COO(t-Bu), a pivotal chemical entity in the field of targeted protein degradation (TPD). As a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN), this molecule is an essential building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, synthesis, and application in experimental workflows, serving as a critical resource for researchers engaged in the development of novel therapeutics based on the PROTAC technology.

Core Concepts: Structure and Function

Thalidomide-4-NH-PEG2-COO(t-Bu) is a heterobifunctional molecule specifically designed for the modular construction of PROTACs. Its structure can be deconstructed into three key components:

-

Thalidomide (B1683933) Moiety: This serves as the E3 ligase-recruiting element. The thalidomide core binds specifically to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1]

-

PEG2 Linker: A short di-ethylene glycol (PEG) spacer enhances the molecule's solubility and provides the necessary flexibility and length to bridge the E3 ligase and a target protein when incorporated into a PROTAC.[1] The linker's length and composition are critical variables in optimizing the efficacy of the final PROTAC molecule.

-

tert-Butyl (t-Bu) Protected Carboxylate: The terminal carboxylic acid is protected by a tert-butyl group. This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free carboxylic acid.[1] This functional handle is then used for conjugation with a ligand targeting a protein of interest, completing the synthesis of the heterobifunctional PROTAC.

The IUPAC name for this compound is tert-butyl 2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)acetate .

Physicochemical and Structural Properties

| Property | Data | Source |

| CAS Number | 2140807-16-3 | [2] |

| Molecular Formula | C₂₃H₂₈N₄O₈ | (Calculated) |

| Molecular Weight | 488.49 g/mol | (Calculated) |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [2] |

| Storage Conditions | Store at -20°C for long-term stability. Can be stored at -80°C for up to 6 months. | [3] |

| Solubility | Soluble in DMSO and DMF. Limited solubility in aqueous solutions. | |

| SMILES String | CC(C)(C)OC(=O)COCCOCCNC1=CC=C2C(=O)N(C(=O)C2=C1)C3C(=O)NC(=O)CC3 | (Calculated) |

Note: Data is compiled from commercial datasheets and computational predictions. For exact batch-specific data, refer to the Certificate of Analysis from the supplier.

Synthesis and Chemical Protocols

The synthesis of Thalidomide-4-NH-PEG2-COO(t-Bu) involves the conjugation of a thalidomide precursor with a protected PEG linker. Below are detailed experimental protocols for its synthesis, deprotection, and subsequent use.

Synthesis of Thalidomide-4-NH-PEG2-COO(t-Bu)

This synthesis is based on the nucleophilic substitution of a fluorinated thalidomide precursor with an amino-PEG linker.

Starting Materials:

-

4-Fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

-

tert-butyl 2-(2-aminoethoxy)acetate (B1259841)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-Fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in anhydrous DMF.

-

Add tert-butyl 2-(2-aminoethoxy)acetate (1.2 eq) to the solution.

-

Add DIPEA (3.0 eq) to the reaction mixture to act as a non-nucleophilic base.

-

Stir the reaction mixture at 80-90 °C for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (B1210297) (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane (B109758) (DCM) to yield the pure Thalidomide-4-NH-PEG2-COO(t-Bu).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Boc-Deprotection Protocol

The removal of the tert-butyl (Boc) protecting group is a prerequisite for conjugating the linker to a target protein ligand.

Materials:

-

Thalidomide-4-NH-PEG2-COO(t-Bu)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Protocol:

-

Dissolve Thalidomide-4-NH-PEG2-COO(t-Bu) in anhydrous DCM (e.g., 0.1 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Add TFA to the solution in a dropwise manner to a final concentration of 20-50% (v/v).

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Continue stirring for an additional 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x volumes).

-

The resulting product, Thalidomide-4-NH-PEG2-COOH as a TFA salt, can often be used directly in the next step without further purification.

PROTAC Synthesis: Amide Bond Formation

This protocol describes the conjugation of the deprotected linker to a protein of interest (POI) ligand that contains a primary or secondary amine.

Materials:

-

Thalidomide-4-NH-PEG2-COOH (from protocol 3.2)

-

POI-ligand with an amine functional group (POI-NH₂)

-

Peptide coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA

-

Anhydrous DMF

Protocol:

-

In a flask under an inert atmosphere, dissolve Thalidomide-4-NH-PEG2-COOH (1.0 eq) and the POI-NH₂ ligand (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0-4.0 eq) to the mixture.

-

In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add it to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final product.

-

Characterize the final PROTAC by NMR and HRMS to confirm its structure and purity.

Biological Mechanism and Signaling Pathway

The fundamental role of the thalidomide moiety is to hijack the CRL4^CRBN^ E3 ubiquitin ligase machinery. A PROTAC molecule synthesized using Thalidomide-4-NH-PEG2-COO(t-Bu) induces the formation of a ternary complex between the target protein and CRBN. This proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Caption: PROTAC-induced protein degradation via the Cereblon E3 ligase pathway.

Experimental Workflows

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using Thalidomide-4-NH-PEG2-COO(t-Bu) follows a structured, multi-step process from starting materials to the final, purified molecule.

Caption: Logical workflow for the synthesis of a PROTAC molecule.

Western Blot Protocol for Protein Degradation Analysis

To validate the efficacy of a newly synthesized PROTAC, a Western blot is the standard method to quantify the reduction in the level of the target protein.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature at 95 °C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4 °C.

-

Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST (3 x 10 minutes).

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST (3 x 10 minutes).

-

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the target protein levels to the loading control.

Conclusion

Thalidomide-4-NH-PEG2-COO(t-Bu) is a well-established and indispensable tool for the development of CRBN-recruiting PROTACs. Its modular design, featuring a potent E3 ligase ligand and a versatile protected linker, facilitates the systematic synthesis of degraders against a wide array of protein targets. The protocols and data presented in this guide offer a foundational resource for researchers aiming to leverage this key building block in their pursuit of novel therapeutics for various diseases, including cancer and beyond.

References

A Comprehensive Guide to the Synthesis of Thalidomide-4-NH-PEG2-COO(t-Bu)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-4-NH-PEG2-COO(t-Bu) is a crucial bifunctional linker molecule extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule incorporates the thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected via a two-unit polyethylene (B3416737) glycol (PEG) linker to a t-butyl protected carboxylic acid. This terminal group, after deprotection, allows for the covalent attachment of a ligand for a target protein of interest. This guide provides a detailed technical overview of the synthetic pathway for Thalidomide-4-NH-PEG2-COO(t-Bu), including experimental protocols and data presentation.

Overall Synthetic Strategy

The synthesis of Thalidomide-4-NH-PEG2-COO(t-Bu) is achieved through a convergent approach involving two key precursors: 4-aminothalidomide and a t-butyl protected PEG2-carboxylic acid derivative. The core of the synthesis is the formation of a stable amide bond between the amino group of 4-aminothalidomide and the carboxylic acid of the PEG linker. This is typically achieved using standard peptide coupling reagents.

The general workflow for the synthesis is depicted below:

Caption: General workflow for the synthesis of the target molecule.

Experimental Protocols

Synthesis of 4-Aminothalidomide

A common and efficient route to 4-aminothalidomide involves the reduction of a nitro-substituted thalidomide analog.

Step 1: Synthesis of 4-Nitrothalidomide

-

Reaction: 3-Nitrophthalic anhydride (B1165640) is reacted with L-glutamine to yield N-(3-Nitrophthaloyl)-L-glutamine, which is then cyclized to form 4-nitrothalidomide.

-

Procedure:

-

To a solution of L-glutamine (1.0 eq) in acetic acid, add 3-nitrophthalic anhydride (1.0 eq).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and add sodium acetate (B1210297) (2.0 eq) and acetic anhydride (3.0 eq).

-

Heat the mixture to reflux for an additional 2-3 hours.

-

Cool the reaction to room temperature and pour it into ice water.

-

Filter the resulting precipitate, wash with water, and dry to obtain 4-nitrothalidomide.

-

Step 2: Reduction to 4-Aminothalidomide

-

Reaction: The nitro group of 4-nitrothalidomide is reduced to an amine using a standard catalytic hydrogenation.

-

Procedure:

-

Suspend 4-nitrothalidomide (1.0 eq) in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-aminothalidomide.

-

Synthesis of tert-butyl (2-(2-aminoethoxy)ethoxy)acetate

This PEG linker derivative can be synthesized or is commercially available. A plausible synthetic route is outlined below.

Step 1: Synthesis of tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate

-

Reaction: Reaction of 2-(2-(2-hydroxyethoxy)ethoxy)ethanol with tert-butyl bromoacetate (B1195939).

-

Procedure:

-

Dissolve 2-(2-(2-hydroxyethoxy)ethoxy)ethanol (1.0 eq) in a suitable solvent like THF.

-

Add a strong base such as sodium hydride (NaH, 1.1 eq) at 0 °C and stir for 30 minutes.

-

Add tert-butyl bromoacetate (1.0 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

-

Step 2: Conversion to tert-butyl 2-(2-(2-azidoethoxy)ethoxy)acetate

-

Reaction: The hydroxyl group is first converted to a better leaving group (e.g., mesylate or tosylate) and then displaced with an azide (B81097).

-

Procedure:

-

Dissolve the alcohol from the previous step (1.0 eq) in dichloromethane (B109758) (DCM) and cool to 0 °C.

-

Add triethylamine (B128534) (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) and stir for 1-2 hours.

-

Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate.

-

Dissolve the crude mesylate in DMF and add sodium azide (1.5 eq).

-

Heat the mixture to 60-80 °C and stir until the reaction is complete.

-

Cool the reaction, add water, and extract the product with an organic solvent.

-

Dry and concentrate the organic layer to yield the azide.

-

Step 3: Reduction to tert-butyl (2-(2-aminoethoxy)ethoxy)acetate

-

Reaction: The azide is reduced to the primary amine via catalytic hydrogenation.

-

Procedure:

-

Dissolve the azide (1.0 eq) in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere until the reaction is complete.

-

Filter the catalyst and concentrate the filtrate to obtain the desired amine linker.

-

Amide Coupling to form Thalidomide-4-NH-PEG2-COO(t-Bu)

This is the final step in the synthesis, forming the target molecule.

-

Reaction: The amino group of 4-aminothalidomide is coupled with the carboxylic acid of the PEG linker precursor using a peptide coupling reagent.[1]

-

General Procedure for Amide Coupling:

-

Dissolve the carboxylic acid linker, tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate (1.0 eq), in a suitable solvent such as dimethylformamide (DMF).[1]

-

Add a coupling reagent, for example, HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIEA, 2.0 eq).[1]

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add 4-aminothalidomide (1.0 eq) to the reaction mixture.[1]

-

Stir the reaction at room temperature until completion, which can be monitored by TLC or LC-MS.[1]

-

Upon completion, quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Thalidomide-4-NH-PEG2-COO(t-Bu).

-

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 4-Nitrothalidomide | C₁₃H₉N₃O₆ | 303.23 | 70-80 | >95 |

| 4-Aminothalidomide | C₁₃H₁₁N₃O₄ | 273.25 | 85-95 | >98 |

| tert-butyl (2-(2-aminoethoxy)ethoxy)acetate | C₁₀H₂₁NO₄ | 219.28 | 60-70 (over 3 steps) | >95 |

| Thalidomide-4-NH-PEG2-COO(t-Bu) | C₂₃H₂₉N₃O₈ | 475.50 | 60-75 | >98 (after chromatography) |

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Detailed synthesis pathway for Thalidomide-4-NH-PEG2-COO(t-Bu).

Experimental Workflow for Amide Coupling

Caption: Step-by-step workflow for the amide coupling reaction.

Conclusion

The synthesis of Thalidomide-4-NH-PEG2-COO(t-Bu) is a well-established process that relies on standard organic chemistry transformations. The key to a successful synthesis lies in the careful execution of the amide coupling step, ensuring high yields and purity of the final product. This guide provides a robust framework for researchers and professionals in the field of drug discovery to synthesize this important PROTAC linker.

References

The Role of Thalidomide-4-NH-PEG2-COO(t-Bu) in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides an in-depth overview of Thalidomide-4-NH-PEG2-COO(t-Bu), a key chemical building block in the synthesis of potent and selective PROTACs. We will delve into its core function as a Cereblon (CRBN) E3 ligase ligand, its integration into PROTAC design, and provide detailed experimental protocols and quantitative data from a closely related analog to guide researchers in the development of novel protein degraders.

Introduction to Targeted Protein Degradation and PROTACs

Conventional small molecule drugs typically function by inhibiting the activity of a target protein. In contrast, TPD offers a distinct mechanism of action: the complete removal of the target protein from the cell. This is achieved through the ubiquitin-proteasome system (UPS), the cell's primary machinery for protein catabolism.

PROTACs are the vanguard of TPD. These molecules consist of three key components:

-

A warhead: Binds to the protein of interest (POI).

-

An E3 ligase ligand: Recruits an E3 ubiquitin ligase.

-

A linker: Connects the warhead and the E3 ligase ligand.

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.

Thalidomide-4-NH-PEG2-COO(t-Bu): A Building Block for CRBN-Based PROTACs

Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), have been identified as potent ligands for the Cereblon (CRBN) E3 ubiquitin ligase. This discovery has paved the way for the development of a vast array of CRBN-based PROTACs.

Thalidomide-4-NH-PEG2-COO(t-Bu) is a crucial intermediate in the synthesis of these PROTACs. Its structure comprises:

-

Thalidomide moiety: The core structure that binds to CRBN.

-

A PEG2 linker: A two-unit polyethylene (B3416737) glycol linker that provides the necessary spacing and flexibility for the PROTAC to effectively bridge the POI and CRBN.

-

A tert-Butyl (t-Bu) protected carboxylic acid: This protecting group allows for the stable storage and handling of the molecule. It can be readily deprotected under acidic conditions to reveal a carboxylic acid, which can then be coupled to a warhead ligand to complete the PROTAC synthesis.

The use of this pre-functionalized building block streamlines the synthetic process, allowing researchers to focus on the development and optimization of the POI-binding component of the PROTAC.

Mechanism of Action of a Thalidomide-Based PROTAC

The following diagram illustrates the catalytic cycle of a PROTAC synthesized using a thalidomide-based CRBN ligand.

Case Study: A BTK-Targeting PROTAC Analogous to a Thalidomide-4-NH-PEG2-COO(t-Bu) Derivative

To provide concrete quantitative data and experimental context, we will examine SJF620, a potent Bruton's Tyrosine Kinase (BTK) degrader.[1] BTK is a crucial enzyme in B-cell receptor signaling and a validated target in various B-cell malignancies.[2][3] SJF620 utilizes a modified CRBN ligand and a PEG linker, making it a close and relevant analog for a PROTAC synthesized from Thalidomide-4-NH-PEG2-COO(t-Bu).

Quantitative Data for BTK Degrader SJF620

The efficacy of a PROTAC is typically characterized by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).

| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| SJF620 | BTK | NAMALWA | 1.6 | >95 | [1] |

Table 1: Degradation performance of the BTK-targeting PROTAC SJF620 in NAMALWA human B-cell lymphoma cells.[1]

BTK Signaling Pathway and the Impact of Degradation

The degradation of BTK by a PROTAC disrupts downstream signaling pathways that are critical for the proliferation and survival of malignant B-cells.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of a PROTAC derived from Thalidomide-4-NH-PEG2-COO(t-Bu).

PROTAC Synthesis Workflow

Protocol for PROTAC Synthesis (General):

-

Deprotection of the Linker: Dissolve Thalidomide-4-NH-PEG2-COO(t-Bu) in a suitable solvent (e.g., dichloromethane). Add an acid, such as trifluoroacetic acid (TFA), and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Remove the solvent and excess acid under reduced pressure to obtain the deprotected linker with a free carboxylic acid.

-

Amide Coupling: Dissolve the deprotected linker and the POI warhead (containing a primary or secondary amine) in an anhydrous aprotic solvent (e.g., DMF). Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature until completion.

-

Purification and Characterization: Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (HPLC). Characterize the purified PROTAC by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Western Blot for Protein Degradation

This protocol is for determining the DC50 and Dmax of the synthesized PROTAC.

Materials:

-

Cell line expressing the POI (e.g., NAMALWA cells for BTK)

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (against POI and a loading control, e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI. After washing, incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

Biolayer Interferometry (BLI) for Ternary Complex Formation

BLI can be used to assess the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

-

BLI instrument and biosensors (e.g., streptavidin-coated)

-

Biotinylated POI

-

Purified CRBN E3 ligase complex

-

PROTAC

-

Assay buffer

Procedure:

-

Biosensor Hydration and Baseline: Hydrate the streptavidin biosensors in the assay buffer. Establish a stable baseline in the assay buffer.

-

Ligand Immobilization: Immobilize the biotinylated POI onto the surface of the biosensors.

-

Association: Transfer the biosensors to wells containing a solution of the PROTAC and the CRBN E3 ligase complex. Monitor the binding response over time.

-

Dissociation: Transfer the biosensors back to wells containing only the assay buffer and monitor the dissociation of the complex.

-

Data Analysis: Analyze the sensorgrams to determine the association and dissociation rates, and to confirm the formation of the ternary complex.

Conclusion

Thalidomide-4-NH-PEG2-COO(t-Bu) is a valuable and versatile chemical tool for the development of CRBN-based PROTACs. Its pre-functionalized nature simplifies the synthesis of these complex molecules, enabling researchers to efficiently generate and test novel protein degraders. The data and protocols presented in this guide, based on a closely related and well-characterized BTK-degrading PROTAC, provide a solid foundation for the design, synthesis, and evaluation of new therapeutic agents in the exciting field of targeted protein degradation. By leveraging these insights, scientists can accelerate the discovery of innovative medicines for a wide range of diseases.

References

- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting Bruton's tyrosine kinase signaling as an emerging therapeutic agent of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Thalidomide-Based CRBN Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of thalidomide (B1683933) and its analogs, a class of small molecules that function as molecular glues to modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This document details the core molecular interactions, signaling pathways, and key experimental methodologies used to investigate these processes, providing a valuable resource for researchers in drug discovery and development.

Core Mechanism: Molecular Glue-Mediated Protein Degradation

Thalidomide and its derivatives, including lenalidomide (B1683929) and pomalidomide, exert their therapeutic effects by acting as "molecular glues".[1] These small molecules facilitate an interaction between the substrate receptor CRBN and specific "neosubstrate" proteins that are not typically targeted by the CRL4^CRBN^ E3 ubiquitin ligase complex.[2][3] This induced proximity leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome.[4][5]

The core components of this mechanism are:

-

The CRL4^CRBN^ E3 Ubiquitin Ligase Complex: This complex is composed of Cullin 4 (CUL4A or CUL4B), DNA damage-binding protein 1 (DDB1), Ring-Box 1 (RBX1), and the substrate receptor CRBN.[2]

-

Thalidomide-Based Ligands (IMiDs): These immunomodulatory drugs bind to a specific pocket in CRBN.[4][6]

-

Neosubstrates: The binding of the IMiD to CRBN creates a novel binding surface that recruits specific proteins for degradation. Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1 alpha (CK1α) and G1 to S phase transition 1 (GSPT1).[7][8][9] The degradation of different neosubstrates is responsible for the diverse therapeutic and teratogenic effects of thalidomide and its analogs.[10][11]

The specificity of which neosubstrate is degraded is determined by the chemical structure of the IMiD, highlighting the potential for developing novel molecular glues with tailored degradation profiles.[11][12]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathway of thalidomide-induced protein degradation and a typical experimental workflow for its investigation.

Figure 1: Signaling pathway of thalidomide-induced protein degradation.

Figure 2: Experimental workflow for investigating CRBN ligands.

Quantitative Data

The following tables summarize key quantitative data for the interaction of thalidomide and its analogs with CRBN and their effects on neosubstrate degradation.

Table 1: Binding Affinities of IMiDs to CRBN

| Compound | Binding Affinity (Kd or IC50) | Assay Method | Reference |

| Thalidomide | ~250 nM | Not Specified | [10] |

| (S)-thalidomide | ~10-fold stronger than (R)-enantiomer | Competitive Elution Assay | [10] |

| Lenalidomide | ~178 nM | Not Specified | [10] |

| Pomalidomide | ~157 nM | Not Specified | [10] |

Table 2: Degradation Potency and Efficacy of IMiDs

| Compound | Neosubstrate | Cell Line | DC50 | Dmax (%) | Reference |

| Lenalidomide | IKZF1 | Mino | Not explicitly stated, potent degradation observed | >90% | [7] |

| Lenalidomide | IKZF3 | Mino | Not explicitly stated, potent degradation observed | >90% | [7] |

| Pomalidomide | IKZF1 | HEK-293T-IKZF1-nLuc | ~4.9 h (half-life) | Not specified | [7] |

| Pomalidomide | IKZF3 | HEK-293T-IKZF3-nLuc | ~1.9 h (half-life) | Not specified | [7] |

| CFT7455 | IKZF3 | NCI-H929 xenograft | Not applicable (in vivo) | >95% at 4h, 65% at 48h | [13] |

| CC-92480 | IKZF3 | NCI-H929 xenograft | Not applicable (in vivo) | >95% at 4h, 6% at 48h | [13] |

Note: DC50 is the concentration of the compound that induces 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Ubiquitination Assay

This assay biochemically reconstitutes the ubiquitination of a neosubstrate in the presence of a CRBN ligand.

Materials:

-

Recombinant human E1 activating enzyme (UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D3)

-

Recombinant human CRL4^CRBN^ E3 ligase complex

-

Recombinant human ubiquitin

-

Recombinant neosubstrate protein (e.g., IKZF1)

-

ATP solution

-

Ubiquitination reaction buffer

-

CRBN ligand (e.g., pomalidomide) dissolved in DMSO

-

SDS-PAGE sample buffer

Protocol:

-

Prepare a master mix containing E1, E2, CRL4^CRBN^, ubiquitin, and the neosubstrate in ubiquitination reaction buffer on ice.

-

Aliquot the master mix into individual reaction tubes.

-

Add the CRBN ligand to the desired final concentration. Include a DMSO vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for 60-90 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the neosubstrate to detect the presence of higher molecular weight polyubiquitinated species.[14]

Cellular Target Engagement (NanoBRET™ Assay)

This assay measures the binding of a ligand to CRBN within living cells.

Materials:

-

HEK293 cells

-

Plasmid encoding NanoLuc®-CRBN fusion protein

-

Transfection reagent

-

NanoBRET™ tracer molecule that binds CRBN

-

Test compound (CRBN ligand)

-

Opti-MEM™ I Reduced Serum Medium

-

Luminometer capable of measuring dual-filtered luminescence

Protocol:

-

Transfect HEK293 cells with the NanoLuc®-CRBN fusion vector and plate in a 96-well plate.

-

Prepare serial dilutions of the test compound.

-

Add the NanoBRET™ tracer and the test compound to the cells.

-

Incubate at 37°C in a 5% CO2 incubator for the desired time.

-

Measure the filtered luminescence signals (donor and acceptor emission).

-

Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

-

Plot the NanoBRET™ ratio against the log of the compound concentration to determine the IC50 for target engagement.[1]

Protein Degradation Quantification (Western Blot)

This method is used to quantify the reduction in neosubstrate protein levels following treatment with a CRBN ligand.

Materials:

-

Cancer cell line expressing the neosubstrate of interest (e.g., MM.1S for IKZF1/3)

-

CRBN ligand

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against the neosubstrate and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of the CRBN ligand for a specified time course. Include a vehicle control.

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody for the neosubstrate.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal and quantify the band intensities.

-

Normalize the neosubstrate band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control and plot the data to determine the DC50 and Dmax.[4]

Generation of CRBN Knockout Cell Lines (CRISPR/Cas9)

This protocol describes the generation of a CRBN knockout cell line to validate the CRBN-dependency of a ligand's effect.

Materials:

-

Target cell line (e.g., HEK293T)

-

CRISPR design tool to design sgRNAs targeting CRBN

-

Lentiviral vectors for expressing Cas9 and the sgRNA

-

Packaging plasmids for lentivirus production

-

HEK293T packaging cell line

-

Transfection reagent

-

Method for single-cell cloning (e.g., limiting dilution or FACS)

-

Genomic DNA extraction kit

-

PCR primers flanking the sgRNA target site

-

Sanger sequencing service

Protocol:

-

Design and clone two sgRNAs targeting the CRBN gene into a lentiviral vector.

-

Co-transfect the lentiviral vector along with packaging plasmids into HEK293T cells to produce lentivirus.

-

Harvest the lentiviral particles and transduce the target cell line.

-

Perform single-cell cloning to isolate individual cell clones.

-

Expand the single-cell clones and extract genomic DNA.

-

PCR amplify the genomic region targeted by the sgRNAs.

-

Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels) in the CRBN gene.

-

Confirm the absence of CRBN protein expression in the knockout clones by Western blot.[15][16]

Conclusion

The discovery of thalidomide's mechanism of action as a molecular glue that hijacks the CRL4^CRBN^ E3 ligase has revolutionized the field of targeted protein degradation.[3] This in-depth technical guide provides a foundational understanding of the core mechanism, outlines the key signaling pathways, presents critical quantitative data, and details essential experimental protocols for researchers in this dynamic area. A thorough understanding of these principles and methodologies is crucial for the continued development of novel and more selective CRBN-based therapeutics for a range of diseases.

References

- 1. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]

- 2. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]

- 3. biorxiv.org [biorxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. research-collection.ethz.ch [research-collection.ethz.ch]

- 6. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.jp]

- 7. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. benchchem.com [benchchem.com]

- 11. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.sg]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. benchchem.com [benchchem.com]

- 15. CRBN Knockout cell line (THP-1) | Ubigene [ubigene.us]

- 16. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]

The Rise of the Degrader: A Technical Guide to PROTACs Utilizing Thalidomide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in Targeted Therapeutics

The landscape of drug discovery is undergoing a paradigm shift, moving beyond simple inhibition to targeted elimination. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's own protein disposal machinery to selectively eradicate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful strategy to address targets once considered "undruggable".[3]

This guide provides an in-depth technical exploration of a cornerstone of PROTAC technology: the development and application of PROTACs based on thalidomide (B1683933) and its derivatives. The story of thalidomide, from its tragic past as a teratogen to its redemption as a powerful molecular tool, is central to the evolution of this field.[3][4] The pivotal discovery that thalidomide's biological effects are mediated through its binding to the Cereblon (CRBN) protein opened the door to its use in targeted protein degradation.[3][5] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN), a key component of the cell's ubiquitin-proteasome system (UPS).[6][7][8]

Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, act as "molecular glues," effectively reprogramming the CRL4-CRBN complex to recognize and target new proteins for degradation.[4][7] PROTACs leverage this by chemically linking a thalidomide derivative to a separate ligand that binds a specific protein of interest (POI).[1] This heterobifunctional nature of PROTACs brings the target protein and the E3 ligase into close proximity, leading to the target's ubiquitination and subsequent destruction by the proteasome.[2][6] The use of thalidomide derivatives as the E3 ligase-recruiting moiety has become a mainstay in PROTAC design, largely due to their favorable drug-like properties, including smaller size and better cell permeability compared to ligands for other E3 ligases.[9]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The efficacy of a thalidomide-based PROTAC hinges on its ability to orchestrate a sequence of intracellular events, culminating in the catalytic degradation of a target protein. This process is intrinsically linked to the function of the CRL4-CRBN E3 ubiquitin ligase complex.[6]

The CRL4-CRBN complex is a multi-subunit machine composed of Cullin 4A (CUL4A) as a scaffold, DNA damage-binding protein 1 (DDB1) as an adaptor, RING-box protein 1 (RBX1 or ROC1) to recruit the ubiquitin-carrying E2 enzyme, and Cereblon (CRBN) as the substrate receptor.[10][11]

The catalytic cycle of a thalidomide-based PROTAC can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC molecule, with its two distinct heads, simultaneously binds to the Protein of Interest (POI) and the CRBN subunit of the E3 ligase complex. This forms a crucial ternary complex (POI-PROTAC-CRBN), bringing the degradation machinery into close proximity with the target.[12] The stability and conformation of this complex are critical determinants of degradation efficiency.[12]

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme onto lysine (B10760008) residues on the surface of the POI.[2] This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary protein degradation machinery.[1] The proteasome unfolds and degrades the target protein into small peptides.

-

Catalytic Cycle Renewal: After the POI is degraded, the PROTAC molecule is released and can engage another target protein and E3 ligase, enabling a new cycle of degradation.[13] This catalytic mode of action means that substoichiometric amounts of the PROTAC can lead to the degradation of a large amount of the target protein.

Quantitative Analysis of PROTAC Efficacy

The effectiveness of a PROTAC is defined by several key quantitative parameters, primarily its degradation potency (DC50) and maximal degradation (Dmax). The binding affinities of the PROTAC's ligands for the target protein and for CRBN are also crucial.

-

DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.[14]

-

Dmax: The maximum percentage of target protein degradation that can be achieved.[14]

-

Kd: The dissociation constant, which measures the binding affinity between a ligand and its protein target. A lower Kd indicates a stronger binding affinity.

Below are tables summarizing key quantitative data for representative thalidomide-based PROTACs and the binding affinities of common CRBN ligands.

Table 1: Degradation Potency of Representative Thalidomide-Based PROTACs

| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| ARV-825 | Pomalidomide | BRD4 | Jurkat | <1 | >95 |

| dBET1 | Pomalidomide | BRD4 | HeLa | 15 | >95[15] |

| PROTAC IDO1 Degrader-1 | Pomalidomide | IDO1 | HeLa | 2,840 | 93[14] |

| NU223612 | Thalidomide derivative | IDO1 | U87 | 329 | >70[14] |

Note: Data is compiled from multiple sources and experimental conditions may vary.[14][15][16]

Table 2: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)

| Ligand | Target | Kd (nM) | Assay Method |

| Pomalidomide | CRBN-DDB1 | ~157 | Isothermal Titration Calorimetry (ITC)[17][18][19] |

| Lenalidomide | CRBN-DDB1 | ~178 - 640 | Isothermal Titration Calorimetry (ITC)[17][20] |

| Thalidomide | CRBN-DDB1 | ~250 | Isothermal Titration Calorimetry (ITC)[17][19] |

| Iberdomide (CC-220) | CRBN | Higher affinity than Pomalidomide | Competitive TR-FRET[17] |

Note: Binding affinities can vary based on the specific protein construct and assay conditions used.[17][20]

Key Experimental Protocols

Validating the efficacy and mechanism of a novel PROTAC requires a suite of robust biochemical and cellular assays. Below are detailed protocols for three fundamental experiments in PROTAC development.

Protocol 1: Assessment of Protein Degradation by Western Blot

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[1][9]

1. Cell Culture and Treatment:

-

Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[9]

-

Prepare serial dilutions of the PROTAC in fresh culture medium. A typical concentration range would be 0, 1, 10, 100, 500, and 1000 nM.[9]

-

Treat cells with the various PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours).[9] Always include a vehicle-only control (e.g., 0.1% DMSO).[1]

2. Cell Lysis and Protein Quantification:

-

After treatment, aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[9]

-

Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well and scrape the cells.[16]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube and determine the protein concentration using a BCA or Bradford protein assay.[9]

3. SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X.[9]

-

Boil the samples at 95°C for 5-10 minutes to denature the proteins.[1]

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[9]

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

4. Immunoblotting and Detection:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1][9]

-

Incubate the membrane with a primary antibody specific for the target protein (diluted in blocking buffer) overnight at 4°C.[1][9] Also, probe a separate membrane or the same stripped membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin).

-

Wash the membrane three times for 5-10 minutes each with TBST.[1]

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][9]

-

Wash the membrane three times for 10 minutes each with TBST.[9]

-

Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and capture the signal with an imaging system.[9]

5. Data Analysis:

-

Quantify the band intensities using densitometry software.[16]

-

Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.[16]

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]

-

Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[1][16]

Protocol 2: In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.[6]

1. Reagent Preparation:

-

Thaw all components on ice: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase complex (recombinant CRL4-CRBN), ubiquitin, ATP, and the purified target Protein of Interest (POI).

-

Prepare a 10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 200 mM MgCl₂, 100 mM DTT).

2. Reaction Setup (for a 25 µL reaction):

-

Prepare a master mix containing common reagents to ensure consistency.

-

On ice, combine the following in a microcentrifuge tube:

-

13.25 µL ddH₂O

-

2.5 µL 10X Ubiquitination Buffer

-

1.25 µL ATP (10 mM stock for 0.5 mM final)

-

1.25 µL E1 Enzyme (~50 nM final)

-

1.25 µL E2 Enzyme (~250 nM final)

-

2.0 µL Ubiquitin (~10 µM final)

-

1.25 µL POI (~250 nM final)

-

-

In separate tubes for each condition, add:

-

22.75 µL of the Master Mix

-

1.0 µL of E3 Ligase Complex (~100 nM final)

-

1.25 µL of PROTAC (in DMSO, e.g., 10 µM final) or DMSO for vehicle control.

-

-

Essential Controls:

-

No E1: To confirm ATP and E1 dependence.

-

No E3: To confirm the reaction is E3-dependent.

-

No PROTAC: To show that ubiquitination is PROTAC-dependent.[6]

-

3. Incubation and Termination:

-

Incubate the reactions at 37°C for 1-2 hours.

-

Terminate the reaction by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.

4. Analysis:

-

Analyze the reaction products by SDS-PAGE and Western blot.

-

Load samples onto a 4-12% gradient gel to resolve the different ubiquitinated species.[6]

-

Probe the Western blot with a primary antibody against the POI. A successful reaction will show a ladder of higher molecular weight bands above the unmodified POI, representing poly-ubiquitinated species.[6]

Protocol 3: Ternary Complex Formation by TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[3][21]

1. Reagent Preparation:

-

Proteins: Use purified, biotinylated POI and a tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1).

-

Detection Reagents:

-

Donor: Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-His).

-

Acceptor: Streptavidin-conjugated fluorophore (e.g., d2 or XL665).

-

-

PROTAC: Prepare a serial dilution of the PROTAC in an appropriate assay buffer (e.g., PBS with 0.1% BSA).

2. Assay Procedure (in a 384-well plate):

-

Add a fixed concentration of biotinylated POI and tagged E3 ligase to each well.

-

Add the serially diluted PROTAC to the wells. The concentration range should be wide enough to observe the characteristic "hook effect," where the signal first increases and then decreases as binary complexes (PROTAC-POI or PROTAC-E3) outcompete the ternary complex.[5]

-

Add the donor (e.g., Tb-anti-His) and acceptor (e.g., Streptavidin-d2) reagents.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 60 minutes).[6]

3. Data Acquisition and Analysis:

-

Measure the TR-FRET signal using a compatible plate reader. Excite the donor (e.g., at 340 nm) and measure emission from both the donor and the acceptor after a time delay.[6]

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is indicative of ternary complex formation. The peak of the curve represents the optimal concentration for complex formation.[6]

Conclusion and Future Outlook

The discovery of thalidomide's interaction with Cereblon has been a watershed moment in chemical biology, transforming a molecule with a dark history into a powerful tool for therapeutic innovation.[6] Thalidomide-based PROTACs have demonstrated remarkable efficacy in both preclinical and clinical studies, validating targeted protein degradation as a potent therapeutic strategy.[22] As our understanding of the intricacies of ternary complex formation, linker optimization, and the broader landscape of E3 ligases continues to expand, the future of thalidomide-inspired protein degraders holds immense promise for addressing a wide range of human diseases previously deemed intractable. This technical guide has provided a comprehensive overview of the core principles, methodologies, and data that underpin this exciting and rapidly evolving field.

References

- 1. benchchem.com [benchchem.com]

- 2. selectscience.net [selectscience.net]

- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. gosset.ai [gosset.ai]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labonline.com.au [labonline.com.au]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. google.com [google.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

Thalidomide-4-NH-PEG2-COO(t-Bu): A Core Component for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-4-NH-PEG2-COO(t-Bu), a functionalized derivative of thalidomide (B1683933), has emerged as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the physical and chemical properties of Thalidomide-4-NH-PEG2-COO(t-Bu), detailed experimental protocols for its use, and visualizations of the key biological pathways and experimental workflows involved in its application.

Core Properties

Thalidomide-4-NH-PEG2-COO(t-Bu) serves as a versatile E3 ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase. The incorporated polyethylene (B3416737) glycol (PEG) linker provides spatial separation, while the tert-butyl (t-Bu) ester group offers a protected carboxylic acid functionality for subsequent conjugation to a target protein ligand.

Physical and Chemical Properties

Quantitative data for Thalidomide-4-NH-PEG2-COO(t-Bu) and its deprotected counterpart are summarized in the table below. These properties are essential for designing synthetic routes, preparing solutions, and ensuring the stability of the compound.

| Property | Value | Source |

| Chemical Name | tert-butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate | N/A |

| CAS Number | 2140807-16-3 | [1] |

| Molecular Formula | C24H31N3O8 | N/A |

| Molecular Weight | 489.52 g/mol | N/A |

| Purity | ≥98% | [1] |

| Appearance | Likely a solid (powder or crystals) at room temperature. Related compounds are described as faint yellow to yellow or yellow-green. | [2] |

| Storage Temperature | Recommended storage at -20°C for long-term stability. Related compounds are stored at 2-8°C. | [2][3] |

| Solubility | A related Boc-protected compound, Thalidomide-NH-PEG2-C2-NH-Boc, is soluble at 2.5 mg/mL in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Solubility in common organic solvents like DMSO and DMF is expected. | [3] |

Note: Some properties are inferred from closely related compounds due to the limited availability of specific data for Thalidomide-4-NH-PEG2-COO(t-Bu).

Biological Activity and Mechanism of Action

Thalidomide and its derivatives exert their biological effects by binding to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4] In the context of PROTACs, the thalidomide moiety of Thalidomide-4-NH-PEG2-COO(t-Bu) functions to recruit this E3 ligase.

Signaling Pathway: PROTAC-mediated Protein Degradation

The binding of the thalidomide portion of the PROTAC to CRBN, and the simultaneous binding of the other end of the PROTAC to a target protein of interest (POI), results in the formation of a ternary complex (POI-PROTAC-CRBN). This proximity induces the ubiquitination of the POI by the E3 ligase complex, marking it for degradation by the 26S proteasome.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a PROTAC using Thalidomide-4-NH-PEG2-COO(t-Bu) and the subsequent evaluation of its biological activity.

Synthesis of a PROTAC Molecule

This protocol outlines a general two-step procedure for synthesizing a PROTAC: 1) deprotection of the tert-butyl ester of Thalidomide-4-NH-PEG2-COO(t-Bu) to reveal a carboxylic acid, and 2) coupling of the resulting acid with a linker-attached protein of interest (POI) ligand.

Step 1: Boc Deprotection of Thalidomide-4-NH-PEG2-COO(t-Bu)

-

Materials:

-

Thalidomide-4-NH-PEG2-COO(t-Bu)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Rotary evaporator

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Dissolve Thalidomide-4-NH-PEG2-COO(t-Bu) in DCM in a round-bottom flask.

-

Add an excess of TFA (typically 20-50% v/v) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator to yield the deprotected product, Thalidomide-4-NH-PEG2-COOH. This product can often be used in the next step without further purification.

-

Step 2: Amide Coupling to POI Ligand

-

Materials:

-

Thalidomide-4-NH-PEG2-COOH (from Step 1)

-

POI ligand with a free amine group

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous dimethylformamide (DMF)

-

High-performance liquid chromatography (HPLC) for purification

-

-

Procedure:

-

Dissolve Thalidomide-4-NH-PEG2-COOH and the amine-containing POI ligand in anhydrous DMF.

-

Add the coupling agents (e.g., 1.2 equivalents of HATU) and a non-nucleophilic base (e.g., 3 equivalents of DIPEA).

-

Stir the reaction mixture at room temperature for 4-8 hours, monitoring by LC-MS.

-

Once the reaction is complete, the crude PROTAC can be purified by preparative HPLC.

-

Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

-

Evaluation of PROTAC-mediated Protein Degradation

Western blotting is a standard technique to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

-

Materials:

-

Cell line expressing the protein of interest

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell culture medium and reagents

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a DMSO vehicle control) for a desired time course (e.g., 2, 4, 8, 16, 24 hours).[7]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[7]

-

Block the membrane and incubate with the primary antibody specific to the POI.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[8]

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Experimental and Logical Workflows

The following diagrams illustrate the overall workflow for PROTAC development and a troubleshooting guide for common experimental challenges.

PROTAC Development and Evaluation Workflow

This workflow outlines the key stages from the synthesis of a PROTAC to its biological evaluation.

Troubleshooting PROTAC Experiments

This logical diagram provides a decision-making framework for troubleshooting common issues encountered during PROTAC evaluation.

Conclusion

Thalidomide-4-NH-PEG2-COO(t-Bu) is an indispensable tool for researchers engaged in the field of targeted protein degradation. Its well-defined structure, which includes a CRBN ligand, a flexible PEG linker, and a protected functional group for conjugation, makes it an ideal starting point for the synthesis of novel PROTACs. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful design, synthesis, and evaluation of these promising therapeutic agents. As the field of targeted protein degradation continues to evolve, the utility of such core building blocks will undoubtedly expand, paving the way for new treatments for a wide range of diseases.

References

- 1. Thalidomide-4-NH-PEG2-COO(t-Bu)-武汉科斯坦生物科技有限公司 [m.chemstan.net]

- 2. Thalidomide-NH-PEG2-COOH: Advancing Targeted Protein Degradation [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Thalidomide-4-NH-PEG2-COO(t-Bu) molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thalidomide-4-NH-PEG2-COO(t-Bu), a critical intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

Core Molecular Data

The fundamental chemical properties of Thalidomide-4-NH-PEG2-COO(t-Bu) are summarized below.

| Property | Value |

| Molecular Formula | C25H33N3O8 |

| Molecular Weight | 503.55 g/mol |

| Chemical Structure | O=C(OC(C)(C)C)CCOCCOCCNC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O[1] |

Role in PROTAC Synthesis

Thalidomide-4-NH-PEG2-COO(t-Bu) serves as a crucial building block for constructing Cereblon (CRBN)-based PROTACs.[1] Cereblon is a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[2] The thalidomide (B1683933) moiety of this intermediate acts as a ligand for Cereblon, effectively recruiting the E3 ligase. The PEG2 linker provides a flexible connection to a ligand that targets a specific protein of interest (POI), and the tert-butyl ester group is a protecting group that can be removed under acidic conditions to allow for conjugation to the POI ligand.[1]

Experimental Protocols

The following outlines a generalized experimental protocol for the utilization of Thalidomide-4-NH-PEG2-COO(t-Bu) in the final step of a PROTAC synthesis.

Objective: To conjugate the deprotected Thalidomide-linker moiety with a ligand for a protein of interest (POI) to form the final PROTAC molecule.

Materials:

-

Thalidomide-4-NH-PEG2-COO(t-Bu)

-

Trifluoroacetic acid (TFA)

-

POI ligand with a suitable reactive group (e.g., a carboxylic acid)

-

Peptide coupling reagents (e.g., HATU, HOBt)

-

A tertiary amine base (e.g., DIPEA)

-

Anhydrous dimethylformamide (DMF)

-

High-performance liquid chromatography (HPLC) for purification

-

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Methodology:

-

Deprotection of the tert-butyl group:

-

Dissolve Thalidomide-4-NH-PEG2-COO(t-Bu) in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) to the solution.

-

Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) or mass spectrometry.

-

Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected carboxylic acid intermediate.

-

-

Coupling with the POI ligand:

-

In a separate flask, dissolve the POI ligand and the deprotected Thalidomide-linker intermediate in anhydrous DMF.

-

Add the peptide coupling reagents (e.g., HATU and HOBt) to the solution.

-

Add a tertiary amine base, such as DIPEA, to facilitate the reaction.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

-

Purification and Characterization:

-

Purify the crude PROTAC molecule using preparative HPLC.

-

Characterize the final product by mass spectrometry to confirm the molecular weight and NMR spectroscopy to confirm the structure.

-

Visualizing the Workflow and Mechanism

The following diagrams illustrate the key processes involving this molecule.

Caption: PROTAC Synthesis Workflow using Thalidomide-4-NH-PEG2-COO(t-Bu).

Caption: PROTAC-induced Protein Degradation Signaling Pathway.

References

A Technical Guide to Key Intermediates in CRBN-Based PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[2] Among the most successfully utilized E3 ligases is Cereblon (CRBN), a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4-CRBN) complex.[1][3]

The ligands that recruit CRBN are typically derived from immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931).[1][4] The efficient and modular synthesis of CRBN-based PROTACs is highly dependent on the availability of key chemical intermediates—functionalized CRBN ligands that are primed for conjugation with a linker. This guide provides an in-depth overview of these critical intermediates, their synthesis, and the underlying cellular mechanisms.

The CRBN Signaling Pathway and PROTAC Mechanism

CRBN-based PROTACs function by inducing proximity between the target protein and the CRL4-CRBN E3 ligase complex. Upon binding, the PROTAC facilitates the formation of a ternary complex (POI-PROTAC-CRBN).[2] This proximity allows the E3 ligase to transfer ubiquitin from a charged E2 enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[3][5]

Core Scaffolds and Key Intermediates

The synthesis of CRBN-based PROTACs almost exclusively employs derivatives of pomalidomide and lenalidomide due to their high affinity for CRBN and well-established synthetic routes.[6] Key intermediates are these core scaffolds modified at specific positions to introduce a reactive handle for linker attachment. The most common attachment points are the C4 or C5 positions of the phthalimide (B116566) ring.

Pomalidomide is a highly potent CRBN ligand. Intermediates are typically generated by nucleophilic aromatic substitution (SNAr) on a fluorinated precursor or by direct functionalization of the 4-amino group. These intermediates often feature terminal amine, azide, or alkyne groups, providing versatile handles for subsequent conjugation reactions like amidation or click chemistry.[7][8]

Similar to pomalidomide, lenalidomide derivatives are crucial for PROTAC development.[1] Synthetic strategies often involve the condensation of a substituted phthalic anhydride (B1165640) with 3-aminopiperidine-2,6-dione.[1] Functionalization at the 4- or 5-position of the isoindolinone ring allows for the introduction of linkers.

Quantitative Data on Intermediate Synthesis

The efficiency of synthesizing these key intermediates is critical for accelerating PROTAC discovery programs. The following tables summarize representative synthetic yields for common pomalidomide and lenalidomide intermediates.

Table 1: Synthesis of Pomalidomide-Based Intermediates

| Intermediate Structure | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 4-(prop-2-yn-1-ylamino)pomalidomide | 4-Fluoropomalidomide | Propargylamine, DIPEA, DMF, 90°C, 12 h | 30% | [1] |

| 4-((2-(Boc-amino)ethyl)amino)pomalidomide | 4-Fluorothalidomide | tert-butyl 2-aminoacetate, TFA | N/A | [1] |

| Pomalidomide-linker-NHBoc | Pomalidomide | Boc-NH-Linker-Br, K2CO3, DMF | 60-80% | [6] |

| Pomalidomide-C5-Azide | 4-Fluoropomalidomide | Azido-linker, base | ~70% | [8] |

Table 2: Synthesis of Lenalidomide-Based Intermediates

| Intermediate Structure | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 5-Bromo Lenalidomide | Methyl 2-carboxy-4-bromobenzoate | NBS, AIBN, MeCN; then 3-aminopiperidine-2,6-dione, Et3N | >60% (over steps) | [1] |